molecular formula C9H9N3O2 B1433474 Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1289082-52-5

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1433474
CAS No.: 1289082-52-5
M. Wt: 191.19 g/mol
InChI Key: RVNMQOMPBZHILR-UHFFFAOYSA-N
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Description

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1289082-52-5) is a high-purity chemical building block of significant interest in medicinal chemistry. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents . Research indicates that derivatives based on the imidazo[1,2-a]pyrazine scaffold are being explored as potent modulators of biological targets, including the adenosine A2A receptor . This makes the compound a valuable precursor in drug discovery programs for conditions such as cancer, Parkinson's disease, and immune disorders . Its structural features are also associated with inhibitors of the mycobacterial cytochrome bcc complex, highlighting its potential application in developing new anti-tuberculosis agents . Stored and shipped under recommended conditions to ensure stability, this product is intended For Research Use Only. Researchers can leverage this compound to synthesize and optimize new chemical entities for pharmacological screening and mechanism-of-action studies.

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNMQOMPBZHILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289082-52-5
Record name methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
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Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The initial step in preparing methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is the synthesis of 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid. This compound is synthesized via cyclization reactions involving appropriate precursors:

  • Cyclization Reaction: The reaction typically involves 2-aminopyrazine and methylglyoxal under acidic catalysis, which promotes ring closure to form the imidazo[1,2-a]pyrazine core with a carboxylic acid group at the 8-position.
  • Oxidation Step: Post-cyclization, oxidation may be applied to stabilize or modify the carboxylic acid functionality.
  • Controlled Reaction Conditions: Parameters such as temperature, acid catalyst concentration, and reaction time are optimized to maximize yield and purity.
Step Reactants Conditions Outcome
1 2-aminopyrazine + methylglyoxal Acid catalyst, controlled temp Formation of imidazo[1,2-a]pyrazine ring with carboxylic acid group
2 Oxidizing agent (e.g., H2O2) Mild oxidation conditions Stabilization of carboxylic acid

This method is scalable for industrial production, where reaction parameters are finely tuned to enhance efficiency and reproducibility.

Esterification to Form this compound

Once the carboxylic acid precursor is obtained, esterification is performed to yield this compound:

  • General Approach: The carboxylic acid is reacted with methanol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.
  • Reaction Conditions: The reaction is typically conducted under reflux conditions to drive the esterification to completion.
  • Purification: The product is purified by extraction and recrystallization or chromatography to achieve high purity.
Parameter Typical Condition
Solvent Methanol
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux (~65-70°C)
Reaction Time Several hours (4-12 h)
Work-up Extraction, washing, drying, purification

This method is widely accepted for synthesizing methyl esters from carboxylic acids and is applicable to this compound due to its stability under acidic and reflux conditions.

Alternative Synthetic Routes and Modifications

Research literature indicates alternative or complementary synthetic strategies that may be employed for structural diversification or enhanced yields:

  • Substitution on the Imidazo[1,2-a]pyrazine Core: Substitutions at positions 2, 3, and 8 can be introduced either during ring formation or post-synthesis via nucleophilic substitution, halogenation, or bromination.
  • Halogenation and Nucleophilic Substitution: For example, bromination at the 8-position followed by nucleophilic substitution with secondary amines can diversify the compound's functionality, although this is more relevant for analog synthesis rather than direct preparation of the methyl ester.
  • Catalyst-Free Nucleophilic Substitution: Some nucleophilic substitutions on halogenated intermediates proceed under simple heating without catalysts, indicating mild conditions compatible with sensitive groups.

These methods are primarily used to generate derivatives for biological activity screening rather than the methyl ester itself but provide insight into the compound’s synthetic versatility.

Summary Table of Preparation Methods

Preparation Step Reactants/Intermediates Conditions/Notes References
Cyclization to form 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid 2-aminopyrazine + methylglyoxal Acid catalyst, controlled temperature
Oxidation of intermediate Hydrogen peroxide or peracids Mild oxidation conditions
Esterification to methyl ester 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid + methanol Acid catalyst, reflux, several hours
Halogenation and nucleophilic substitution (for derivatives) Halogenated imidazo[1,2-a]pyrazine + amines Heating, catalyst-free or mild conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can exhibit distinct chemical properties.

Research indicates that this compound possesses significant biological activity:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential : It has been investigated for its ability to downregulate oncogenes in cancer cell lines, leading to reduced proliferation and increased apoptosis .

Medicinal Chemistry

The compound is being explored for potential therapeutic applications:

  • Antituberculosis Agent : Preliminary studies suggest efficacy against Mycobacterium tuberculosis.
  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can be pivotal in cancer treatment strategies .

Industrial Applications

In industry, this compound is utilized in:

  • Material Development : Its unique electronic properties make it suitable for developing new materials.
  • Catalysis : It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation by inducing apoptosis through the downregulation of key oncogenes. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial effects of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

Table 1: Structural Comparison of Key Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (Da) Key Properties/Applications References
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate C₉H₉N₃O₂ -CH₃ (C2), -COOCH₃ (C8) 191.07 Predicted CCS: 138.5 Ų ([M+H]+)
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate C₈H₆ClN₃O₂ -Cl (C8), -COOCH₃ (C2) 211.61 Higher molecular weight; no bioactivity reported
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ -Br (C6), -COOCH₃ (C8) 256.06 Potential antibacterial activity
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ -Br (C3), -COOCH₃ (C8) 256.06 Inhibits bacterial DNA replication; anti-inflammatory
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₈H₁₈N₂O₃ -OCH₂C₆H₅ (C8), -COOCH₂CH₃ (C3) 310.34 Hydrophobic; pharmaceutical intermediate

Key Observations :

  • Bromine at C3 (Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate) confers antibacterial and anti-inflammatory effects .
  • Ester vs. Amine Groups : Replacing the C8 carboxylate with an amine (e.g., imidazo[1,2-a]pyrazin-8-amines) increases nucleophilicity, enabling hydrogen bonding in drug-target interactions .
  • Core Heterocycle Variations : Pyridine-based analogs (e.g., Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate) exhibit distinct solubility and pharmacokinetic profiles due to reduced nitrogen content in the fused ring .

Key Insights :

  • Brominated derivatives demonstrate that halogenation at specific positions can confer antibacterial properties, possibly due to enhanced electrophilicity .

Biological Activity

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C9H9N3O2
  • Molecular Weight: 191.19 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1289082-52-5

The structure features a fused imidazo-pyrazine ring system with a carboxylate ester group, which is significant for its biological interactions.

Target Interactions

This compound has been found to interact with various biomolecules, leading to diverse biological effects:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells .
  • Gene Expression Modulation : It has been shown to downregulate oncogenes, promoting apoptosis in various cancer cell lines .
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against Mycobacterium tuberculosis (Mtb), suggesting a role as an antituberculosis agent .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : Alters signaling pathways critical for cell growth and survival.
  • Metabolic Pathways : Affects cellular metabolism by interacting with metabolic enzymes .

Biochemical Analysis

Research has indicated that this compound can:

  • Inhibit specific kinases involved in cancer progression.
  • Modulate the activity of proteins that regulate apoptosis and cell cycle progression .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

StudyFocusFindings
Sayer et al. (2023)Enzyme InhibitionIdentified as a competitive inhibitor of ATP in Helicobacter pylori VirB11 ATPase .
Abrahams et al. (2023)Antimicrobial ActivityDemonstrated significant activity against multidrug-resistant TB strains with MIC values ranging from 0.03 to 5.0 μM .
Moraski et al. (2023)Structure-Activity RelationshipAnalyzed modifications leading to enhanced antibacterial properties against Mtb .

Potential Applications

The biological activities of this compound suggest several applications:

  • Anticancer Therapeutics : Its ability to modulate gene expression and inhibit cell proliferation positions it as a candidate for cancer treatment.
  • Antimicrobial Agents : Promising results against Mtb indicate potential for developing new treatments for tuberculosis.
  • Drug Development : As a versatile scaffold in organic synthesis, it could facilitate the design of novel bioactive compounds .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate?

The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions . For example:

  • Reagents : Pyrazine-2,3-diamine (amidine component), methyl glyoxalate (carbonyl component), and tert-butyl isocyanide.
  • Conditions : Solvent (e.g., methanol), temperature (20–50°C), and 12–24 h reaction time.
  • Yield : Reported to produce adenine-mimetic libraries with >70% purity in a single step .

Basic: How is the structural identity of this compound validated?

Key techniques include:

  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C NMR shifts with calculated values (e.g., 1^1H: δ 2.6 ppm for methyl groups, δ 8.1–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Refinement via SHELXL (for small-molecule structures) confirms bond lengths (e.g., C-N: 1.34 Å) and angles .
  • Mass Spectrometry : HRMS (High-Resolution MS) verifies the molecular ion peak at m/z 191.19 (M+^+) .

Advanced: How can reaction yields be optimized for this compound?

Use Design of Experiments (DoE) to screen variables:

ParameterRange TestedOptimal ValueImpact on Yield
Temperature20–80°C50°CMaximizes rate without side products
SolventMethanol, DCM, THFMethanolPolar protic solvents enhance MCR efficiency
CatalystSc(OTf)3_3, NoneNoneCatalyst-free conditions reduce purification steps

Advanced: How should researchers address contradictions in purity data across studies?

  • Analytical Triangulation : Cross-validate purity using HPLC (retention time), 1^1H NMR (integration of impurities), and elemental analysis (C, H, N % error <0.4%) .
  • Case Example : A 95% purity product (via LC-MS) may still show residual solvents (e.g., DMF) in 1^1H NMR, requiring column chromatography or recrystallization .

Advanced: What computational strategies predict the compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like adenosine receptors (binding affinity ≤-8.5 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (1.9), suggesting moderate blood-brain barrier permeability .
  • QSAR Models : Correlate substituent effects (e.g., ester groups) with anticancer IC50_{50} values from pyrrolo[1,2-a]pyrazine analogs .

Advanced: How is the compound’s stability assessed under experimental conditions?

  • Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition >200°C.
  • Solution Stability : Monitor via 1^1H NMR in DMSO-d6_6 over 72 h; ester hydrolysis (<5% degradation) at pH 7.4 .
  • Storage : Store at 4°C in anhydrous conditions to prevent hygroscopic degradation .

Advanced: What biological screening assays are relevant for this compound?

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC50_{50} <10 μM for active analogs) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization .
  • Cytotoxicity Controls : Compare with doxorubicin and vehicle-only groups to rule out nonspecific effects .

Basic: What are the safety considerations for handling this compound?

  • Toxicity Data : Limited in public databases; request SDS from suppliers .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to unknown inhalation risks .

Advanced: How can regioselective functionalization be achieved?

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at C2) to favor C6/C8 substitution.
  • Cross-Coupling : Suzuki-Miyaura at C6 with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) .

Advanced: What are the challenges in scaling up synthesis?

  • Purification : Flash chromatography is impractical for >10 g batches; switch to recrystallization (solvent: ethyl acetate/hexane) .
  • Byproduct Formation : Optimize stoichiometry (1:1:1 for MCRs) to minimize dimerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 2
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Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate

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